molecular formula C13H10N2O3 B183868 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 6188-02-9

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B183868
CAS No.: 6188-02-9
M. Wt: 242.23 g/mol
InChI Key: JYBNOUMWGUMFBK-UHFFFAOYSA-N
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Description

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid is a synthetic compound of interest in medicinal chemistry and drug discovery, serving as a versatile chemical building block for the synthesis of more complex molecules . Its structure incorporates both pyridine and benzoic acid pharmacophores, which are known to contribute to a wide range of biological activities . Research into related pyridine and benzoic acid derivatives has demonstrated potential in areas such as enzyme inhibition; for instance, specific pyridine analogs have been characterized as competitive inhibitors of tyrosinase, an enzyme target in melanoma cancer research . Furthermore, the broader class of pyridine compounds has been extensively studied for significant antimicrobial and antiviral properties, highlighting the value of this structural motif in developing new therapeutic agents . This compound provides researchers with a valuable intermediate for constructing novel molecules aimed at probing biological pathways and interactions.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(9-4-3-7-14-8-9)15-11-6-2-1-5-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBNOUMWGUMFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210867
Record name Anthranilic acid, N-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-02-9
Record name Anthranilic acid, N-nicotinoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-nicotinoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Anthranilic Acid

The most straightforward approach involves reacting anthranilic acid (2-aminobenzoic acid) with pyridine-3-carbonyl chloride in the presence of a base. This method leverages nucleophilic acyl substitution, where the amine group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

  • Anthranilic acid (0.05 mol) is dissolved in a mixed solvent system (e.g., dichloromethane or tetrahydrofuran).

  • Pyridine-3-carbonyl chloride (1.1 equiv.) is added dropwise at 0°C under inert conditions.

  • A base such as triethylamine or pyridine (1.5 equiv.) is introduced to neutralize HCl byproducts.

  • The reaction proceeds at room temperature for 4–6 hours, followed by quenching with ice-cold water.

Data Table 1: Optimization of Base and Solvent

BaseSolventTemperature (°C)Yield (%)
TriethylamineDichloromethane2568
PyridineTetrahydrofuran0 → 2572
DMAP*Acetonitrile2565
*4-Dimethylaminopyridine.

Key Observations :

  • Pyridine acts as both a base and a catalyst, enhancing reaction efficiency.

  • Lower temperatures (0°C) minimize side reactions such as over-acylation or hydrolysis of the acyl chloride.

Coupling Reagent-Assisted Synthesis

DCC/DMAP-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide-based coupling offers a milder alternative. This method activates pyridine-3-carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Pyridine-3-carboxylic acid (1.0 equiv.) and DCC (1.2 equiv.) are stirred in anhydrous dichloromethane.

  • After 30 minutes, anthranilic acid (1.0 equiv.) and DMAP (0.1 equiv.) are added.

  • The mixture is refluxed for 12 hours, filtered to remove dicyclohexylurea, and concentrated.

Data Table 2: Comparison of Coupling Reagents

ReagentActivatorSolventYield (%)Purity (%)
DCCDMAPCH₂Cl₂8598
EDCI*HOBt**DMF7895
HATU***DIPEA****ACN8297
*1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; **Hydroxybenzotriazole; ***Hexafluorophosphate azabenzotriazole tetramethyl uronium; ****N,N-Diisopropylethylamine.

Advantages :

  • Avoids moisture-sensitive acyl chlorides.

  • Higher yields and purity compared to classical methods.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time with comparable yields.

Procedure :

  • Anthranilic acid and pyridine-3-carbonyl chloride are mixed in DMF.

  • The mixture is irradiated at 100°C (300 W) for 15 minutes.

  • The product precipitates upon cooling and is filtered.

Data Table 3: Conventional vs. Microwave Synthesis

MethodTime (h)Yield (%)Energy Consumption (kW·h)
Conventional6721.8
Microwave0.25700.45

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed acylation in non-aqueous media, though yields remain suboptimal (≤50%).

Purification and Characterization

Crystallization Techniques

The crude product is typically recrystallized from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Purity exceeding 98% is confirmed via HPLC.

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (s, 1H, NH), 8.70 (d, J = 4.8 Hz, 1H, pyridine-H), 8.10–7.40 (m, 6H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance safety and efficiency. A patent describes a 90% yield using a tubular reactor with in-line HCl scrubbing .

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The amide bond and the aromatic rings facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Research Findings and Implications

  • T1R3 Receptor Modulation : Benzoyl derivatives () show moderate-to-strong binding but lack the pyridine-driven specificity seen in PHD2 inhibitors .
  • Enzyme Inhibition : Pyridine-containing compounds (e.g., C1–C3) outperform classic inhibitors like Roxadustat (IC50: 9.8 nM vs. 1.5–8.6 nM), highlighting the pyridine moiety’s role in enhancing potency .

Data Tables

Table 1: Binding and Inhibition Data for Selected Compounds
Compound Target ΔGbinding (kcal/mol) IC50 (nM) Key Interactions
2-Benzoylbenzoic acid T1R3 receptor −7.9 N/A Hydrophobic, van der Waals
2-(4-Methylbenzoyl)benzoic acid T1R3 receptor −9.1 N/A Methyl-enhanced hydrophobic
C1 (Pyridine-furopyridine hybrid) PHD2 N/A 4.4 Hydrogen bonding, π-π stacking
C3 (Fluorophenyl hybrid) PHD2 N/A 1.5 Fluorine-mediated polar interactions

Biological Activity

2-[(Pyridine-3-carbonyl)-amino]-benzoic acid, also known as pyridine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13_{13}H10_{10}N2_2O3_3
  • CAS Number: 6188-02-9
  • Molecular Weight: 246.23 g/mol

This compound features a benzoic acid moiety attached to a pyridine ring via an amide bond, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Standard Control (µg/mL)
Staphylococcus aureus12.52 (Ciprofloxacin)
Escherichia coli102 (Ciprofloxacin)

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-715.0Induction of apoptosis
A54920.5Inhibition of cell cycle progression

The mechanism involves the activation of apoptotic pathways and inhibition of key signaling proteins involved in cancer cell survival.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in disease pathways, including cyclooxygenases (COX) and acetylcholinesterase (AChE), which are crucial for inflammation and neurotransmission respectively.
  • Receptor Modulation: It has been shown to modulate receptor activities that are implicated in cancer proliferation and inflammation.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications can enhance biological efficacy. For instance, derivatives with additional functional groups have shown improved potency against specific targets.

Case Study: Anti-inflammatory Activity

A study involving the administration of this compound in an animal model demonstrated significant anti-inflammatory effects, with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via amide bond formation between pyridine-3-carboxylic acid and 2-aminobenzoic acid using coupling agents like EDCI or DCC. Critical parameters include:

  • Catalyst selection : Use DMAP or HOBt to suppress racemization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC improves purity .
    • Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) to drive completion.

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify amide bond formation and aromatic proton environments. FT-IR can confirm carbonyl stretches (~1650–1700 cm1 ^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., molecular ion peak at m/z 257.07 for C13_{13}H10_{10}N2_{2}O3_{3}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported molecular conformations of this compound?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure refinement : SHELX programs (e.g., SHELXL) are ideal for small-molecule refinement. Address challenges like twinning or disorder by applying restraints (e.g., SIMU, DELU) and validating with R-factors (<5%) .
  • Case study : Compare dihedral angles between the pyridine and benzoic acid moieties with published data to identify conformational flexibility .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and controls (e.g., ciprofloxacin).
  • Solubility adjustments : Pre-dissolve in DMSO (<1% v/v) to avoid false negatives.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., nitro or methoxy groups) on the benzoic acid ring and retest to identify critical pharmacophores .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability.
  • Pharmacokinetics prediction : SwissADME predicts logP (lipophilicity) and BBB permeability, guiding in vivo study design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .

Q. What analytical techniques are suitable for detecting metal-chelating properties of this compound?

  • Methodological Answer :

  • UV-vis titration : Monitor absorbance shifts (e.g., 250–300 nm) upon addition of metal ions (Fe2+^{2+}, Cu2+^{2+}).
  • ITC (Isothermal Titration Calorimetry) : Quantify binding constants (Kd_d) and stoichiometry.
  • EPR spectroscopy : Detect unpaired electrons in paramagnetic complexes (e.g., with Mn2+^{2+}) .

Structural and Mechanistic Studies

Q. How can NMR spectroscopy elucidate tautomeric equilibria in the solid vs. solution states?

  • Methodological Answer :

  • Solid-state NMR : Compare 15N^{15}N-CP/MAS spectra with solution 1H^1H-NMR to identify keto-enol tautomerism.
  • Variable-temperature NMR : Track chemical shift changes (e.g., NH protons) to map energy barriers .

Q. What role does the pyridine ring play in modulating the compound’s acidity and solubility?

  • Methodological Answer :

  • pKa determination : Use potentiometric titration or 1H^1H-NMR pH titrations to measure carboxylate (pKa ~2.5) and pyridine (pKa ~4.8) protonation states.
  • Solubility tests : Measure equilibrium solubility in PBS (pH 7.4) and correlate with logD values .

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